![molecular formula C10H8N2O B14136567 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile CAS No. 481668-38-6](/img/structure/B14136567.png)
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile typically involves the oxidation of indole. One common method is to react indole with potassium hydroxide or cobalt(III) acetylacetonate under alkaline conditions . Another approach involves the Fischer indole synthesis, which uses cyclohexanone and phenylhydrazine hydrochloride in the presence of methanesulfonic acid under reflux conditions .
Industrial Production Methods
Industrial production methods for indole derivatives often involve multicomponent reactions (MCRs) due to their efficiency and sustainability. MCRs allow the combination of multiple starting materials in a single reaction vessel, reducing the need for intermediate purification and minimizing solvent use .
Chemical Reactions Analysis
Types of Reactions
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups on the indole ring.
Substitution: Substitution reactions, such as halogenation, can introduce new functional groups to the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substituting agents: Halogens (chlorine, bromine), alkylating agents.
Major Products Formed
The major products formed from these reactions include various substituted indoles, which can be further used in the synthesis of more complex molecules .
Scientific Research Applications
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile has numerous applications in scientific research:
Chemistry: Used as a precursor in the synthesis of biologically active molecules.
Biology: Studied for its role in cell signaling and as a potential therapeutic agent.
Medicine: Investigated for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 5-Hydroxy-2-methyl-1h-indole-3-carbonitrile involves its interaction with various molecular targets and pathways. It can act as an agonist or antagonist at different receptors, influencing cellular processes such as apoptosis, proliferation, and differentiation. The compound’s effects are mediated through its ability to modulate enzyme activity and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 5-Hydroxy-1H-indole-3-carboxylate
- 5-Bromo-1H-indole-3-carbaldehyde
- 1H-Indole-3-carbaldehyde
Uniqueness
5-Hydroxy-2-methyl-1h-indole-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its hydroxyl and nitrile groups make it a versatile intermediate for further chemical modifications .
Properties
CAS No. |
481668-38-6 |
---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
5-hydroxy-2-methyl-1H-indole-3-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-6-9(5-11)8-4-7(13)2-3-10(8)12-6/h2-4,12-13H,1H3 |
InChI Key |
DBJDRFMQPPWZEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(N1)C=CC(=C2)O)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.